7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
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Overview
Description
7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused to a pyrazine ring, with an aminomethyl group at the 7th position and a methyl group at the 4th position. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the pyrazine ring . Another method includes the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Additionally, microwave irradiation can enhance regio- and stereo-selectivities in these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and metal-catalyzed reactions can be scaled up for industrial purposes, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic optoelectronic materials.
Mechanism of Action
The exact mechanism of action for 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can lead to inhibition of specific pathways, such as kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
Uniqueness
7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both aminomethyl and methyl groups provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
7-(aminomethyl)-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C9H12N4O/c1-13-5-8(14)12-7-2-6(3-10)4-11-9(7)13/h2,4H,3,5,10H2,1H3,(H,12,14) |
InChI Key |
NSQDNDJGLZGAAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1N=CC(=C2)CN |
Origin of Product |
United States |
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